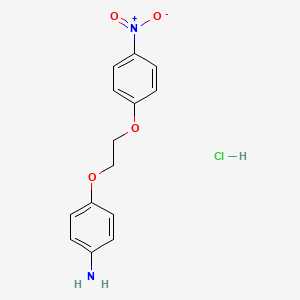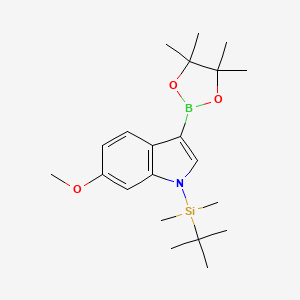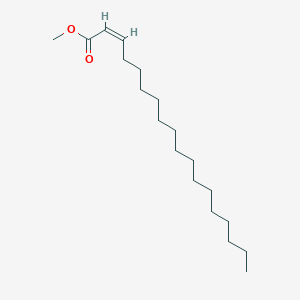
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives.
Oxidation Reactions: Quinoline derivatives.
Reduction Reactions: Alcohol derivatives of the original ester compound.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
- 6-Bromo-1,2,3,4-tetrahydroquinoline
Uniqueness
Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to the presence of both the ethyl ester and the bromo substituent on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C13H16BrNO2 |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)6-9-5-10-7-11(14)3-4-12(10)15-8-9/h3-4,7,9,15H,2,5-6,8H2,1H3 |
Clave InChI |
OMFWDUFERIHFSE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CC2=C(C=CC(=C2)Br)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
![3A,4,5,6-tetrahydro-1H,3H-benzo[de]isochromen-1-one](/img/structure/B13352185.png)

![3-[2-(Benzyloxy)-5-chlorophenyl]acrylamide](/img/structure/B13352191.png)

![(2-(5-Iodothiophen-3-yl)-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B13352208.png)



![[2-[(4-Methoxynaphthalen-1-yl)-dimethylsilyl]phenyl]methanol](/img/structure/B13352228.png)
![6-Fluoro-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13352230.png)

![2-((1R,5S,6S)-6-Cyano-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B13352235.png)
